molecular formula C16H12Cl2N2O3S B13365464 2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide

Cat. No.: B13365464
M. Wt: 383.2 g/mol
InChI Key: KCPRLNHZGYUGFM-UHFFFAOYSA-N
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Description

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound is characterized by the presence of two chlorine atoms, a methoxy group, and a quinoline moiety attached to a benzenesulfonamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps, including the introduction of the sulfonamide group, chlorination, and methoxylation. One common method involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 8-aminoquinoline under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2,5-dichloro-4-hydroxy-N-(8-quinolinyl)benzenesulfonamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(6-methoxy-8-quinolinyl)benzenesulfonamide
  • 2,5-dichloro-4-methoxy-N-(2-methylphenyl)benzenesulfonamide
  • 2,5-dichloro-4-methoxy-N-(6-methoxyquinolin-8-yl)benzenesulfonamide

Uniqueness

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the quinoline moiety enhances its potential as an antibacterial agent compared to other similar compounds.

Properties

Molecular Formula

C16H12Cl2N2O3S

Molecular Weight

383.2 g/mol

IUPAC Name

2,5-dichloro-4-methoxy-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C16H12Cl2N2O3S/c1-23-14-8-12(18)15(9-11(14)17)24(21,22)20-13-6-2-4-10-5-3-7-19-16(10)13/h2-9,20H,1H3

InChI Key

KCPRLNHZGYUGFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl

Origin of Product

United States

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